Ethyl 2-amino-2-(4-chlorophenyl)propanoate

Description

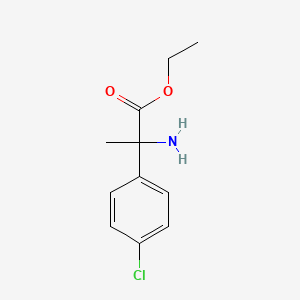

Ethyl 2-amino-2-(4-chlorophenyl)propanoate is a substituted propanoate ester featuring a 4-chlorophenyl group and an amino group at the α-carbon. The 4-chlorophenyl moiety enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl 2-amino-2-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3 |

InChI Key |

DZIFPXVMWNXTRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-2-(4-chlorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds related to ethyl 2-amino-2-(4-chlorophenyl)propanoate in anticancer therapies. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant antiproliferative activity against cancer cell lines, such as HeLa cells. The reported IC50 values indicate that these compounds are more effective than standard drugs like doxorubicin .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 | Doxorubicin | 2.29 |

| This compound | HeLa | TBD | TBD | TBD |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Research indicates that it may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .

Fungicidal Properties

The compound has shown promise in agricultural applications, particularly as a fungicide. Patented formulations containing dipeptide compounds similar to this compound have been developed to control phytopathogens affecting economically significant crops like vines and potatoes. These formulations exhibit high fungicidal activity and can be used alone or in combination with other active ingredients .

Table 2: Efficacy of this compound in Agriculture

| Application Type | Target Pathogen | Efficacy (%) | Crop Type |

|---|---|---|---|

| Fungicide | Various fungi | High | Vines |

| Fungicide | Various fungi | High | Potatoes |

Case Study: Anticancer Research

A study conducted on the anticancer properties of this compound derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

Case Study: Agricultural Use

In agricultural trials, formulations containing this compound were applied to crops affected by specific fungal pathogens, resulting in significant reductions in disease incidence and improved crop yields .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

- Structure : Differs by the addition of a hydroxyl group at the β-carbon.

- This modification may alter binding affinity in biological targets .

Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)

Substitutions on the Aromatic Ring

(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)amino]prop-2-enoate

- Structure: Features a conjugated enoate system and a difluorophenylamino group.

- Fluorine’s electronegativity may also improve bioavailability .

Ethyl 2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (Fenoxaprop Ethyl Ester)

Functional Analogs in Drug Development

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide

- Structure : Replaces the ester with an amide and introduces an isobutylphenyl group.

- Impact : The amide group enhances hydrogen-bonding capacity, which could improve target binding but reduce oral bioavailability due to increased polarity. This compound is a derivative of ibuprofen, suggesting anti-inflammatory applications .

Ethyl 3-[[3-Amino-4-(methylamino)benzoyl]-(2-pyridyl)amino]propanoate

Data Table: Key Properties of Ethyl 2-Amino-2-(4-chlorophenyl)propanoate and Analogs

Biological Activity

Ethyl 2-amino-2-(4-chlorophenyl)propanoate, also known as a derivative of the amino acid structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a chlorophenyl substituent. The presence of the chlorophenyl moiety enhances its lipophilicity, which is crucial for interacting with biological membranes and proteins. The molecular formula is , with a molecular weight of approximately 215.69 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies show that this compound can inhibit the growth of various bacteria and fungi. Its structural similarities with other bioactive compounds suggest potential antibacterial and antifungal properties.

- Anticancer Activity : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have shown inhibitory actions against human colorectal cancer cells (HCT-116) with IC50 values in the micromolar range .

- Enzyme Modulation : The amino group allows for hydrogen bonding with enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions may modulate enzyme activity and receptor binding, contributing to its bioactivity.

The mechanism of action for this compound involves:

- Hydrogen Bond Formation : The amino group can form hydrogen bonds with various biological molecules, which is essential for its interaction with enzymes and receptors.

- Hydrophobic Interactions : The chlorophenyl moiety participates in hydrophobic interactions that enhance binding affinity to lipid membranes and proteins.

Synthesis Methods

This compound can be synthesized through various methods:

- Direct Esterification : This method involves reacting the corresponding acid with ethanol in the presence of a catalyst.

- Amination Reactions : The introduction of the amino group can be achieved through nucleophilic substitution reactions involving suitable precursors.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are optimized for yield and purity, enhancing production efficiency.

Antimicrobial Activity Study

In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Candida albicans | 64 μg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity Study

Another study focused on the anticancer potential of derivatives related to this compound. The results showed that certain derivatives had IC50 values against HCT-116 cells comparable to established chemotherapeutic agents:

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| This compound derivative | 11 | Doxorubicin | 2.29 |

This highlights the potential of these compounds as candidates for further development in cancer therapy .

Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Potential applications include:

- Drug Development : Its structure makes it suitable for synthesizing novel pharmaceuticals targeting various diseases.

- Biological Studies : It can be used in studies to understand protein interactions and enzyme mechanisms.

- Agrochemicals : The compound may find applications in developing new agrochemicals due to its bioactive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.